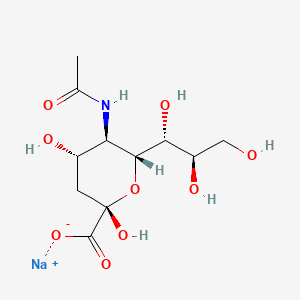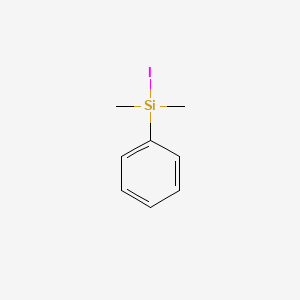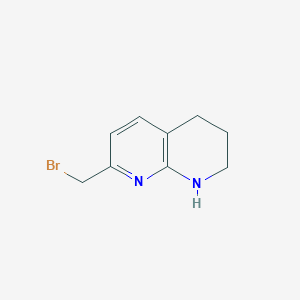
7-(Bromomethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Bromomethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine is a heterocyclic compound that contains a bromomethyl group attached to a tetrahydro-1,8-naphthyridine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Bromomethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine typically involves the bromomethylation of 1,2,3,4-tetrahydro-1,8-naphthyridine. One common method is to react 1,2,3,4-tetrahydro-1,8-naphthyridine with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle bromine-containing reagents.
化学反応の分析
Types of Reactions
7-(Bromomethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives.
Oxidation: Products include naphthyridine oxides.
Reduction: Products include methyl-substituted naphthyridines.
科学的研究の応用
7-(Bromomethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of DNA interactions and as a probe for investigating biological pathways.
作用機序
The mechanism of action of 7-(Bromomethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine involves its ability to interact with biological molecules through its bromomethyl group. This group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to modifications that can affect biological activity. The compound may also intercalate into DNA, disrupting its structure and function .
類似化合物との比較
Similar Compounds
- 1,8-Bis(bromomethyl)acridine
- 2,7-Bis(bromomethyl)acridine
- 2-(Bromomethyl)-7-methylacridine
Uniqueness
7-(Bromomethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine is unique due to its specific ring structure and the presence of a bromomethyl group. This combination allows for specific interactions with biological molecules that are not observed with other bromomethyl-substituted compounds. Its tetrahydro-1,8-naphthyridine core also provides a distinct scaffold for the development of novel therapeutic agents .
特性
分子式 |
C9H11BrN2 |
|---|---|
分子量 |
227.10 g/mol |
IUPAC名 |
7-(bromomethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine |
InChI |
InChI=1S/C9H11BrN2/c10-6-8-4-3-7-2-1-5-11-9(7)12-8/h3-4H,1-2,5-6H2,(H,11,12) |
InChIキー |
RGXYNUKDIDIYHV-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(NC1)N=C(C=C2)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




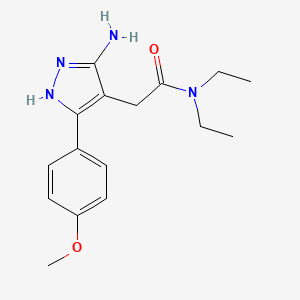
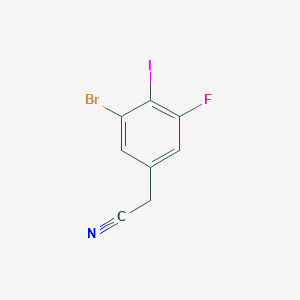
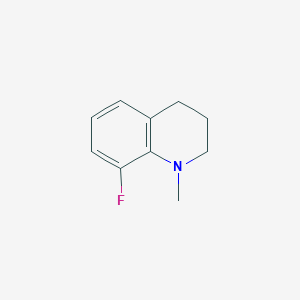

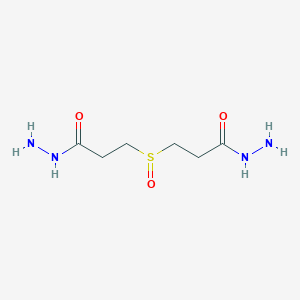

![[(4S,6S)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol](/img/structure/B12835071.png)
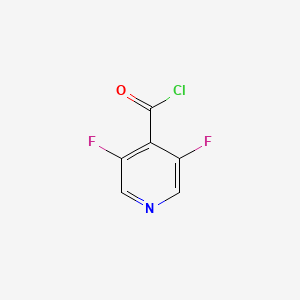
![2,4-Dimethylpyrimido[2,1-a]phthalazin-5-ium-7-amine](/img/structure/B12835087.png)
